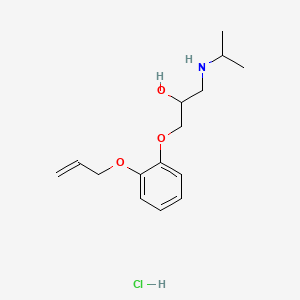

Oxprenolol Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1983.

See also: Oxprenolol (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAJXCLTPGGDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6452-71-7 (Parent) | |

| Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021093 | |

| Record name | Oxprenolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6452-73-9, 22972-97-0 | |

| Record name | Oxprenolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trasicor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxprenolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxprenolol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXPRENOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XSI7SNIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Oxprenolol Hydrochloride on Beta-1 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxprenolol (B1678068) hydrochloride is a non-selective beta-adrenergic receptor antagonist with well-documented intrinsic sympathomimetic activity (ISA). This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of oxprenolol with the beta-1 adrenergic receptor (β1-AR). It details the binding kinetics, functional consequences on downstream signaling pathways, and the experimental methodologies used to elucidate these properties. Quantitative data on binding affinity, potency, and efficacy are presented, along with detailed protocols for key in vitro assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of oxprenolol's pharmacological profile at the β1-AR.

Introduction

Oxprenolol is a lipophilic, non-selective beta-blocker used in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[1][2][3][4] A distinguishing feature of oxprenolol is its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), which modulates its overall pharmacological effect compared to beta-blockers lacking this property.[2][5] This guide focuses specifically on the interaction of oxprenolol with the beta-1 adrenergic receptor, which is predominantly expressed in cardiac tissue and plays a crucial role in regulating heart rate and contractility.[2] Understanding the precise mechanism of action of oxprenolol at the β1-AR is critical for optimizing its therapeutic use and for the development of novel cardiovascular drugs.

Molecular Mechanism of Action

Binding to the Beta-1 Adrenergic Receptor

Oxprenolol hydrochloride acts as a competitive antagonist at the β1-AR, competing with endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) for the same binding site.[2][4] This binding prevents the activation of the receptor by these natural agonists. However, due to its intrinsic sympathomimetic activity, oxprenolol does not render the receptor completely inactive. Instead, it induces a submaximal conformational change, leading to a partial activation of the receptor.[5]

Downstream Signaling Pathway

The beta-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gs. Upon activation, the α-subunit of the Gs protein (Gαs) exchanges GDP for GTP, dissociates from the βγ-subunits, and activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). As a partial agonist, oxprenolol stimulates this pathway to a lesser extent than a full agonist like isoproterenol. The resulting level of cAMP determines the downstream physiological response, which in cardiomyocytes includes the activation of protein kinase A (PKA) and subsequent phosphorylation of proteins that regulate calcium channels and myofilament sensitivity, ultimately influencing heart rate and contractility.

References

- 1. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 2. What is the mechanism of Oxprenolol? [synapse.patsnap.com]

- 3. db.cngb.org [db.cngb.org]

- 4. Oxprenolol: clinical experiences with a new beta-adrenergic blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Oral Oxprenolol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral oxprenolol (B1678068) hydrochloride, a non-selective beta-adrenergic receptor antagonist. The information is compiled from various scientific studies to support research, development, and clinical understanding of this compound.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of oxprenolol hydrochloride has been characterized in numerous studies involving healthy volunteers and patient populations. The data presented below summarizes key parameters for different oral formulations.

Table 1: Pharmacokinetic Parameters of Oral this compound in Healthy Adults

| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) | Reference |

| Conventional Tablet | 20 | - | 0.5 - 1.5 | Varies linearly with dose | 1.94 ± 0.37 | 19 - 74 | [1] |

| Conventional Tablet | 40 | - | 0.5 - 1.5 | Varies linearly with dose | 1.94 ± 0.37 | 19 - 74 | [1] |

| Conventional Tablet | 80 | - | 0.5 - 1.5 | Varies linearly with dose | 1.94 ± 0.37 | 19 - 74 | [1] |

| Conventional Tablet | 160 | - | 0.5 - 1.5 | Varies linearly with dose | 1.94 ± 0.37 | 19 - 74 | [1] |

| Sustained-Release | 160 | Lower than conventional | Delayed | Comparable to conventional | - | - | [2] |

| Oros Delivery System | 160 | - | - | - | - | ~42 | [3] |

| Aqueous Solution | - | - | - | Higher than Oros System | - | - | [4] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. Values are presented as mean ± standard deviation where available.

Table 2: Stereoselective Pharmacokinetics of Oral Racemic Oxprenolol (80 mg)

| Enantiomer | AUC (ng·hr/mL) | Oral Clearance (mL/min) | Unchanged in Urine (%) | Reference |

| R(+)-oxprenolol | Slightly higher than S(-) | Slightly lower than S(-) | < 3 | [5] |

| S(-)-oxprenolol | - | - | < 3 | [5] |

Experimental Protocols

The following sections detail the methodologies employed in pharmacokinetic and bioequivalence studies of oral this compound.

Bioequivalence Study of Different Oral Formulations

Objective: To compare the rate and extent of absorption of different oral formulations of this compound.

Study Design: A typical study follows a single-dose, randomized, two-period, two-sequence crossover design.[6][7]

Subjects: Healthy adult volunteers, often male, are recruited.[5][8] Inclusion and exclusion criteria are established to minimize variability.

Procedure:

-

Fasting: Subjects fast overnight for at least 10 hours before drug administration.[7][8]

-

Dosing: A single oral dose of the test or reference formulation is administered with a standardized volume of water (e.g., 240 mL).[6][7]

-

Blood Sampling: Venous blood samples are collected at predefined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).[9]

-

Washout Period: A washout period of at least one week separates the two treatment periods to ensure complete elimination of the drug from the previous phase.[6]

-

Second Period: Subjects receive the alternate formulation in the second period.

-

Sample Analysis: Plasma or serum concentrations of oxprenolol are determined using a validated analytical method.

Analytical Methodology for Oxprenolol Quantification

A common method for the determination of oxprenolol in biological fluids.[8]

-

Sample Preparation:

-

Alkalinization of the plasma or serum sample.

-

Extraction of oxprenolol into an organic solvent.

-

Derivatization to improve volatility and thermal stability.

-

-

Instrumentation: A gas chromatograph equipped with a suitable column and a detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).

An alternative and widely used method for oxprenolol analysis.[5]

-

Sample Preparation:

-

Protein precipitation from the plasma sample.

-

Solid-phase extraction or liquid-liquid extraction for sample clean-up and concentration.

-

-

Instrumentation: An HPLC system with a reverse-phase column (e.g., C18) and a UV detector. An enantiospecific HPLC method can be used to separate and quantify the R(+) and S(-) enantiomers of oxprenolol.[5]

Visualizations

Pharmacokinetic Pathway of Oral Oxprenolol

The following diagram illustrates the absorption, distribution, metabolism, and excretion (ADME) of orally administered this compound.

Caption: ADME pathway of oral this compound.

Experimental Workflow for a Bioequivalence Study

This diagram outlines the typical workflow for a clinical bioequivalence study of oral oxprenolol formulations.

Caption: Workflow of a typical bioequivalence study.

Summary of Pharmacokinetic Properties

-

Absorption: Oxprenolol is well absorbed from the gastrointestinal tract.[10] However, it undergoes extensive first-pass metabolism in the liver, leading to a relatively low and variable oral bioavailability, reported to range from 19% to 74%.[1] Peak plasma concentrations are typically reached within 0.5 to 1.5 hours after administration of conventional tablets.[1] The presence of food does not appear to have a significant effect on the bioavailability of either conventional or slow-release formulations.[11]

-

Distribution: Oxprenolol is approximately 80% bound to plasma proteins.[12] Due to its lipophilic nature, it is widely distributed throughout the body.

-

Metabolism: The primary metabolic pathway for oxprenolol is glucuronidation in the liver.[12] This extensive first-pass metabolism is the main reason for its reduced systemic bioavailability.[10][12] The metabolism of oxprenolol shows some stereoselectivity, with differences observed in the disposition of its R(+) and S(-) enantiomers and their glucuronide metabolites.[5]

-

Excretion: Less than 5% of an administered dose of oxprenolol is excreted unchanged in the urine.[12] The majority is eliminated as metabolites, primarily oxprenolol glucuronide.[13] The elimination half-life of oral oxprenolol is approximately 1 to 2 hours.[1] The renal clearance of the glucuronide metabolites also exhibits stereoselectivity.[5]

References

- 1. Pharmacokinetics of oxprenolol in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparison of slow release with conventional oxprenolol: plasma concentrations and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic investigation of the absorption of oxprenolol from Oros delivery systems in healthy volunteers: Comparison of in vivo and in vitro drug release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of oxprenolol following oral and rectal dosing--a comparison of delivery systems and routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective pharmacokinetics of oxprenolol and its glucuronides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. <1090> IN VIVO BIOEQUIVALENCE GUIDANCES [drugfuture.com]

- 8. Relative bioavailability of different oral sustained release oxprenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioavailability of conventional and slow-release oxprenolol in fasted and nonfasted individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxprenolol | C15H23NO3 | CID 4631 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Lipophilic Journey of Oxprenolol: A Technical Guide to Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interplay between lipophilicity and blood-brain barrier (BBB) penetration of the non-selective beta-blocker, oxprenolol (B1678068). By examining its physicochemical properties and central nervous system (CNS) disposition, this document provides a comprehensive resource for understanding its neurological effects and guiding the development of CNS-acting pharmaceuticals.

Quantitative Physicochemical and Pharmacokinetic Data

The ability of a drug to cross the BBB is fundamentally linked to its lipophilicity and interaction with transport systems. The following tables summarize key quantitative parameters for oxprenolol, providing a clear comparison of its properties.

Table 1: Lipophilicity and Physicochemical Properties of Oxprenolol

| Parameter | Value | Method of Determination | Reference(s) |

| LogP (octanol/water) | 2.1 | HPLC | [1][2] |

| Molecular Weight | 265.35 g/mol | --- | |

| pKa | 9.57 (basic) | --- |

Table 2: Blood-Brain Barrier Penetration of Oxprenolol

| Parameter | Species | Value | Method of Determination | Reference(s) |

| Brain-to-Plasma Ratio (Kp) | Human | ~50 | In vivo analysis | |

| Caco-2 Permeability (Papp) | --- | Moderate to High (expected) | In vitro cell culture assay | [3][4][5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's potential for CNS activity. The following sections outline the protocols for determining the key parameters presented above.

Determination of Octanol/Water Partition Coefficient (LogP) by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the lipophilicity of oxprenolol by measuring its partitioning behavior in a reversed-phase HPLC system, which mimics the partitioning between a nonpolar stationary phase and a polar mobile phase.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column

-

Mobile phase: Acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer

-

Oxprenolol standard

-

A series of reference compounds with known LogP values

-

Methanol (B129727) for sample preparation

Procedure:

-

Preparation of Mobile Phase: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and ammonium acetate buffer. The exact ratio is optimized to achieve good separation and retention times.

-

Preparation of Standard and Sample Solutions:

-

Accurately weigh and dissolve oxprenolol and a series of reference compounds with a range of known LogP values in methanol to prepare stock solutions.

-

Further dilute the stock solutions with the mobile phase to obtain working standard solutions of appropriate concentrations.

-

-

Chromatographic Conditions:

-

Set the HPLC system with the C18 column.

-

Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Set the UV detector to the wavelength of maximum absorbance for oxprenolol and the reference compounds.

-

-

Data Acquisition:

-

Inject a fixed volume of each reference compound solution and record the retention time (t_R_).

-

Inject the oxprenolol solution under the same conditions and record its retention time.

-

Determine the void time (t_0_) by injecting a non-retained compound (e.g., uracil).

-

-

Calculation of LogP:

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R_ - t_0_) / t_0_.

-

Plot a calibration curve of the known LogP values of the reference compounds against their corresponding log(k) values.

-

Determine the log(k) value for oxprenolol from its retention time.

-

Interpolate the LogP value of oxprenolol from the calibration curve.

-

In Vivo Determination of the Brain-to-Plasma Concentration Ratio (Kp) in Rodents

Objective: To quantify the extent of oxprenolol's penetration into the brain by measuring its concentration in both brain tissue and plasma after administration to a rodent model.

Materials:

-

Male Wistar rats (or other suitable rodent model)

-

Oxprenolol solution for administration (e.g., intravenous or oral)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for dissection

-

Centrifuge for blood processing

-

Homogenizer for brain tissue

-

Analytical method for quantification of oxprenolol (e.g., LC-MS/MS)

-

Heparinized tubes for blood collection

Procedure:

-

Animal Dosing: Administer a known dose of oxprenolol to the rats. The route of administration (e.g., i.v. bolus, oral gavage) should be chosen based on the study's objectives.

-

Sample Collection: At a predetermined time point post-dosing (to allow for distribution to the brain), anesthetize the animals.

-

Collect a blood sample via cardiac puncture into a heparinized tube.

-

Immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain tissue.

-

Carefully dissect the whole brain.

-

-

Sample Processing:

-

Plasma: Centrifuge the blood sample to separate the plasma. Store the plasma at -80°C until analysis.

-

Brain: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate. Store the homogenate at -80°C until analysis.

-

-

Quantification of Oxprenolol:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of oxprenolol in plasma and brain homogenate.

-

Prepare a calibration curve using standards of known oxprenolol concentrations in the respective matrices (plasma and brain homogenate).

-

Analyze the collected plasma and brain homogenate samples to determine the concentration of oxprenolol.

-

-

Calculation of Kp:

-

Calculate the brain-to-plasma concentration ratio (Kp) using the formula: Kp = C_brain_ / C_plasma_, where C_brain_ is the concentration of oxprenolol in the brain homogenate (ng/g) and C_plasma_ is the concentration of oxprenolol in the plasma (ng/mL).

-

In Vitro Blood-Brain Barrier Permeability Assessment using Caco-2 Cell Monolayers

Objective: To evaluate the potential of oxprenolol to cross the intestinal barrier, which can serve as an initial screen for its ability to permeate biological membranes, including the BBB.

Materials:

-

Caco-2 cells

-

Transwell® inserts (or similar permeable supports)

-

Cell culture medium and supplements

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

Oxprenolol solution

-

Lucifer yellow (a marker for monolayer integrity)

-

Analytical method for quantification of oxprenolol and Lucifer yellow (e.g., LC-MS/MS, fluorescence plate reader)

Procedure:

-

Cell Culture:

-

Culture Caco-2 cells in appropriate medium.

-

Seed the cells onto the apical side of the Transwell® inserts at a specific density.

-

Allow the cells to grow and differentiate for approximately 21 days to form a confluent and polarized monolayer with tight junctions.

-

-

Monolayer Integrity Test:

-

Before the permeability assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a paracellular marker like Lucifer yellow. Only monolayers with acceptable integrity are used.

-

-

Permeability Assay (Apical to Basolateral):

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the oxprenolol solution (at a known concentration) to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time intervals, collect samples from the basolateral compartment and replace with fresh buffer.

-

-

Sample Analysis:

-

Quantify the concentration of oxprenolol in the collected samples using a validated analytical method.

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C_0_), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C_0_ is the initial concentration of the drug in the donor compartment.

-

Central Nervous System Signaling Pathways of Oxprenolol

As a non-selective beta-blocker, oxprenolol's effects in the CNS are primarily mediated through its interaction with β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Its intrinsic sympathomimetic activity (ISA) and potential interactions with serotonin (B10506) receptors add layers of complexity to its signaling profile.

Canonical Gs-Protein Coupled Signaling Pathway

The primary mechanism of action for beta-adrenergic receptors involves coupling to the stimulatory G-protein (Gs).

Non-Canonical β-Arrestin Mediated Signaling

Recent research has highlighted that some beta-blockers can also initiate signaling through a G-protein-independent pathway involving β-arrestin.

Conclusion

The significant lipophilicity of oxprenolol, as indicated by its LogP value, is a key determinant of its ability to readily cross the blood-brain barrier, resulting in a high brain-to-plasma concentration ratio. This CNS penetration is responsible for both its therapeutic applications in conditions like anxiety and its potential for CNS-related side effects. A thorough understanding of its physicochemical properties, coupled with detailed in vitro and in vivo assessments, is paramount for the rational design and development of future CNS-targeted therapies. The elucidation of its complex signaling pathways within the central nervous system, involving both canonical G-protein and non-canonical β-arrestin pathways, will further refine our understanding of its neurological effects and open new avenues for therapeutic intervention.

References

- 1. The effect of stationary phase on lipophilicity determination of beta-blockers using reverse-phase chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 4. enamine.net [enamine.net]

- 5. In vitro permeability of eight beta-blockers through Caco-2 monolayers utilizing liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Oxprenolol Hydrochloride on Plasma Renin Activity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of oxprenolol (B1678068) hydrochloride on plasma renin activity (PRA). Oxprenolol, a non-selective beta-adrenergic blocking agent with intrinsic sympathomimetic activity (ISA), plays a significant role in the management of hypertension and other cardiovascular conditions. A key aspect of its mechanism of action involves the modulation of the renin-angiotensin-aldosterone system (RAAS), primarily through its impact on renin secretion. This document consolidates quantitative data from various clinical studies, details relevant experimental protocols, and visualizes the underlying physiological pathways.

Core Mechanism of Action: Inhibition of Renin Secretion

Oxprenolol hydrochloride exerts its influence on plasma renin activity by blocking beta-adrenergic receptors, specifically the beta-2 receptors located on the juxtaglomerular (JG) cells of the kidney.[1] The sympathetic nervous system stimulates renin release through the activation of these receptors by catecholamines like epinephrine (B1671497) and norepinephrine. By competitively antagonizing these receptors, oxprenolol inhibits the signaling cascade that leads to renin secretion.[1] This action is a cornerstone of its antihypertensive effect, as it downregulates the entire renin-angiotensin-aldosterone system, leading to decreased production of angiotensin II (a potent vasoconstrictor) and aldosterone (B195564) (which promotes sodium and water retention).[2]

Quantitative Effects on Plasma Renin Activity

Clinical studies have consistently demonstrated the suppressive effect of oxprenolol on plasma renin activity. The magnitude of this effect can vary depending on the dosage, duration of treatment, and the patient population. Below are tables summarizing quantitative data from key studies.

Table 1: Effect of Long-Term Oxprenolol Treatment on Plasma Renin Activity in Hypertensive Patients

| Treatment Duration | Patient Group | Key Finding | Reference |

| 20 weeks | 11 patients with mild hypertension | PRA decreased significantly during the first 4 weeks and remained low for the entire 20-week period. | [3] |

Table 2: Acute and Chronic Effects of Slow-Release Oxprenolol on Plasma Renin Activity

| Treatment Phase | Effect on Renin | Reference |

| Acute | 59% suppression | [4] |

| Chronic | 62% suppression | [4] |

Table 3: Effect of Oxprenolol in Combination Therapy on Plasma Renin Activity

| Treatment | Baseline PRA (ng AgT/ml/h) | PRA after Prazosin (B1663645) (ng AgT/ml/h) | Effect of Combined Prazosin + Oxprenolol | Patient Group | Reference |

| Prazosin followed by Prazosin + Oxprenolol | 1.04 ± 0.15 | 2.64 ± 0.20 | Decreased PRA | 37 patients with normal-renin essential hypertension | [5] |

Experimental Protocols

The measurement of plasma renin activity in the cited studies typically involves the quantification of angiotensin I generated in vitro. The most common method referenced is the radioimmunoassay (RIA).

General Protocol for Plasma Renin Activity Measurement by Radioimmunoassay (RIA)

This protocol is a composite of methodologies described in the literature for determining PRA.

1. Blood Sample Collection and Processing:

-

Blood is drawn from patients into pre-chilled vacuum tubes containing an anticoagulant, typically EDTA.

-

The tubes are immediately placed on ice and centrifuged at a low temperature (e.g., 4°C) to separate the plasma.

-

The plasma is then frozen and stored at -20°C or lower until the assay is performed.

2. Angiotensin I Generation:

-

A plasma sample is thawed and incubated at 37°C for a specific period (e.g., 1-3 hours). This allows the renin in the plasma to act on its substrate, angiotensinogen, to produce angiotensin I.

-

Inhibitors of angiotensin-converting enzyme (ACE) and angiotensinases (e.g., dimercaprol, 8-hydroxyquinoline) are added to the plasma to prevent the conversion of angiotensin I to angiotensin II and to block the degradation of angiotensin I.

-

A control sample of the same plasma is kept at a low temperature (e.g., 4°C) during the incubation period to measure the baseline level of angiotensin I.

3. Radioimmunoassay for Angiotensin I:

-

The amount of angiotensin I generated is quantified using a competitive binding RIA.

-

This involves incubating the plasma samples (both the 37°C incubated sample and the 4°C control) with a known amount of radioactively labeled angiotensin I (e.g., ¹²⁵I-angiotensin I) and a specific antibody against angiotensin I.

-

The unlabeled angiotensin I in the plasma sample competes with the radiolabeled angiotensin I for binding to the antibody.

-

After incubation, the antibody-bound and free angiotensin I are separated (e.g., using charcoal dextran).

-

The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

A standard curve is generated using known concentrations of unlabeled angiotensin I, and the concentration of angiotensin I in the patient samples is determined by comparing their radioactivity to the standard curve.

4. Calculation of Plasma Renin Activity:

-

PRA is calculated as the difference in angiotensin I concentration between the incubated sample and the control sample, expressed as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway involved in the regulation of renin release and the experimental workflow for assessing the effect of oxprenolol.

Caption: Signaling pathway of beta-adrenergic stimulation of renin release and its inhibition by oxprenolol.

Caption: A generalized experimental workflow for clinical trials investigating the effect of oxprenolol on PRA.

Conclusion

This compound effectively reduces plasma renin activity by blocking beta-2 adrenergic receptors on juxtaglomerular cells, thereby inhibiting the renin-angiotensin-aldosterone system. The quantitative data from various studies confirm a significant suppression of PRA with both acute and chronic administration of oxprenolol. The standard method for quantifying this effect is the radioimmunoassay of angiotensin I generated from patient plasma. This technical guide provides a foundational understanding for researchers and drug development professionals working on beta-blockers and their interaction with the RAAS. Further research with standardized protocols and larger patient cohorts would be beneficial to delineate the precise dose-response relationship and long-term effects of oxprenolol on plasma renin activity across different patient populations.

References

- 1. Beta blocker - Wikipedia [en.wikipedia.org]

- 2. This compound: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydralazine and oxprenolol in the treatment of hypertension and the effect of these drugs on plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Convergence of major physiological stimuli for renin release on the Gs-alpha/cyclic adenosine monophosphate signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of prazosin and oxprenolol on plasma renin activity and blood pressure in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Pharmacology of Nonselective Beta-Blockers: A Focus on Oxprenolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental pharmacology of nonselective beta-adrenergic receptor antagonists, with a specific focus on oxprenolol (B1678068). It details the mechanism of action, including its interaction with β1 and β2 receptors and its characteristic intrinsic sympathomimetic activity (ISA). The document presents key pharmacokinetic and pharmacodynamic parameters in structured tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for assessing receptor binding affinity and functional downstream effects, such as cAMP accumulation. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear, logical visualizations for research and development applications.

Introduction

Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias[1][2]. These agents exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors[3]. Beta-blockers are broadly classified based on their selectivity for β1 and β2 receptors. Nonselective beta-blockers, such as oxprenolol and propranolol, exhibit affinity for both receptor subtypes[1][3].

Oxprenolol is a first-generation, nonselective beta-blocker distinguished by its possession of intrinsic sympathomimetic activity (ISA)[1][2][4]. This partial agonist activity allows it to provide a low level of receptor stimulation while simultaneously blocking the effects of high catecholamine levels, which results in a distinct hemodynamic profile compared to beta-blockers without ISA[3][5]. This guide delves into the core pharmacological attributes of oxprenolol, providing the technical data and methodologies essential for advanced research and drug development.

Mechanism of Action

Beta-Adrenergic Receptor Antagonism

The primary mechanism of action of oxprenolol is the competitive, nonselective blockade of β1 and β2-adrenergic receptors[1][3].

-

β1-Adrenergic Receptors: Primarily located in the heart and kidneys. Blockade of these receptors by oxprenolol leads to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects, resulting in reduced cardiac output and blood pressure. Inhibition of β1 receptors in the kidneys reduces renin release, further contributing to its antihypertensive effect[2].

-

β2-Adrenergic Receptors: Found in the smooth muscle of the bronchioles, blood vessels, and other tissues. Oxprenolol's antagonism of these receptors can lead to bronchoconstriction and vasoconstriction[3]. This is a critical consideration in patients with respiratory conditions like asthma[3].

The canonical signaling pathway initiated by catecholamine binding to beta-adrenergic receptors involves the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various downstream cellular responses. Oxprenolol competitively blocks the receptor, thereby inhibiting this signaling cascade.

Figure 1: Beta-Adrenergic Receptor Signaling Pathway and Blockade by Oxprenolol.

Intrinsic Sympathomimetic Activity (ISA)

A defining feature of oxprenolol is its intrinsic sympathomimetic activity (ISA), meaning it is a partial agonist[1][2][4]. Unlike pure antagonists (e.g., propranolol) which only block the receptor, partial agonists like oxprenolol can weakly stimulate the beta-receptor[3][5].

-

In states of low catecholamine levels (e.g., at rest): The partial agonist effect of oxprenolol can cause a slight increase in heart rate and cardiac output compared to the effects of a beta-blocker without ISA. This can mitigate excessive bradycardia[5].

-

In states of high catecholamine levels (e.g., during exercise): Oxprenolol acts as a net antagonist, blocking the much stronger stimulation from endogenous catecholamines.

This dual action results in a flattening of the dose-response curve for effects like exercise-induced heart rate reduction when compared to non-ISA beta-blockers[6].

Figure 2: Dose-response curves illustrating the concept of Intrinsic Sympathomimetic Activity.

Pharmacodynamic and Pharmacokinetic Properties

Receptor Binding Affinity

The affinity of a beta-blocker for its receptor subtypes is a critical determinant of its pharmacological profile. While specific Ki or IC50 values for oxprenolol are not consistently reported across publicly available literature, its classification as a nonselective agent indicates comparable affinity for both β1 and β2 receptors. For context, the affinities of other common beta-blockers are provided below.

Table 1: Comparative Receptor Binding Affinities of Select Beta-Blockers

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity |

| Oxprenolol | β1 / β2 | Data not consistently available | Nonselective |

| Propranolol | β1 | ~1.9 | Nonselective |

| β2 | ~1.6 | ||

| Atenolol | β1 | ~146 | β1-Selective |

| β2 | ~4300 | ||

| Metoprolol | β1 | ~48 | β1-Selective |

| β2 | ~2500 |

Note: Ki values can vary based on experimental conditions and tissue types.

Pharmacokinetic Parameters

Oxprenolol is characterized as a moderately lipophilic compound, which influences its absorption, distribution, and metabolism[1].

Table 2: Summary of Oxprenolol Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Absorption | ||

| Bioavailability | 20 - 70% (oral) | [2] |

| Tmax (Time to Peak Plasma) | 0.5 - 1.5 hours | |

| Distribution | ||

| Protein Binding | ~80% | [1][2] |

| Lipophilicity | Moderately Lipophilic | [1] |

| CNS Penetration | Yes | [1] |

| Metabolism | ||

| Primary Route | Hepatic (First-pass metabolism) | [2] |

| Excretion | ||

| Elimination Half-life | 1 - 2 hours | |

| Excretion Route | Primarily renal (as metabolites) | [2] |

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a standard method to determine the binding affinity (Ki) of a test compound like oxprenolol for β1 and β2-adrenergic receptors.

Objective: To determine the IC50 and subsequently the Ki of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

-

Receptor Source: Membrane preparations from cells or tissues expressing β1 or β2-adrenergic receptors (e.g., rat heart ventricles for β1, rat lung for β2).

-

Radioligand: A nonselective, high-affinity radiolabeled antagonist, such as [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol.

-

Test Compound: Oxprenolol (or other beta-blocker) at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: Liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize the tissue/cells in cold lysis buffer and pellet the membranes via centrifugation. Wash and resuspend the pellet in the assay buffer. Determine protein concentration (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Receptor membranes + Radioligand + Non-specific Binding Control (e.g., excess propranolol).

-

Competitive Binding: Receptor membranes + Radioligand + serial dilutions of the Test Compound (Oxprenolol).

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a nonlinear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Experimental workflow for a competitive radioligand binding assay.

Protocol: Functional Assessment of ISA via cAMP Accumulation Assay

This protocol measures the functional consequence of beta-receptor binding by quantifying intracellular cAMP levels, allowing for the characterization of a compound as a full agonist, partial agonist (ISA), or antagonist.

Objective: To quantify the effect of oxprenolol on cAMP production, alone and in the presence of a full agonist, to determine its intrinsic sympathomimetic activity.

Materials:

-

Cell Line: A cell line expressing a beta-adrenergic receptor subtype (e.g., CHO or HEK293 cells transfected with β1-AR).

-

Full Agonist: Isoproterenol (B85558).

-

Test Compounds: Oxprenolol (partial agonist), Propranolol (pure antagonist).

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Cell Culture Reagents: Media, serum, antibiotics.

Methodology:

-

Cell Culture: Seed cells in a multi-well plate (e.g., 96-well or 384-well) and grow to near confluence.

-

Pre-incubation: Starve cells of serum for a few hours. Wash cells with assay buffer and pre-incubate with the PDE inhibitor (IBMX) for a short period (e.g., 30 minutes) to inhibit cAMP breakdown.

-

Compound Treatment:

-

Agonist Mode: Add serial dilutions of the full agonist (Isoproterenol) and the partial agonist (Oxprenolol) to respective wells to generate dose-response curves.

-

Antagonist Mode: Add a fixed, sub-maximal concentration of the full agonist (Isoproterenol) to wells containing serial dilutions of the test antagonists (Oxprenolol, Propranolol).

-

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Agonist Mode: Plot cAMP concentration against the log concentration of the agonist. Determine the Emax (maximum effect) and EC50 (concentration for 50% of maximal effect) for both isoproterenol and oxprenolol. The ISA of oxprenolol can be expressed as the ratio of its Emax to the Emax of isoproterenol (Emax_oxprenolol / Emax_isoproterenol).

-

Antagonist Mode: Plot the response (cAMP level) against the log concentration of the antagonist to determine the IC50 for blockade of the isoproterenol-stimulated response.

-

Conclusion

Oxprenolol is a nonselective beta-adrenergic antagonist with a distinct pharmacological profile conferred by its intrinsic sympathomimetic activity. This partial agonism results in different hemodynamic effects at rest and during exercise compared to beta-blockers lacking this property. Its moderate lipophilicity allows for CNS penetration, and its pharmacokinetic profile is characterized by significant first-pass metabolism and a short half-life. The experimental protocols detailed herein provide a robust framework for the preclinical characterization of beta-adrenergic modulators, enabling researchers to precisely determine binding affinities and functional activities. A thorough understanding of these core pharmacological principles is critical for the continued development and targeted application of beta-blocker therapies in cardiovascular medicine.

References

- 1. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Oxprenolol? [synapse.patsnap.com]

- 4. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sympathomimetic and cardiodepressant effects of acebutolol, oxprenolol, pindolol, and propranolol. A comparative study on changes in hemodynamics, contractility, heart rate, and AV-conduction time at therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of intrinsic sympathomimetic activity of beta-adrenoceptor blockers on the heart rate and blood pressure responses to graded exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Experimental Protocol for Studying Oxprenolol in Animal Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for investigating the antihypertensive effects of oxprenolol (B1678068), a non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity, using established animal models of hypertension. The protocols described herein cover both in vivo and in vitro methodologies to allow for a comprehensive evaluation of the compound's efficacy and mechanism of action.

I. In Vivo Assessment of Antihypertensive Efficacy

This section outlines the use of two well-characterized rat models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the Two-Kidney, One-Clip (2K1C) model of renovascular hypertension.

Animal Models

a) Spontaneously Hypertensive Rat (SHR)

The SHR is a genetic model of essential hypertension and is widely used for screening antihypertensive drugs.[1] Hypertension in SHRs develops progressively from a young age, typically starting around 5-6 weeks, and stabilizes at a high level in adulthood.[2]

b) Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model

The 2K1C model is a surgical model of secondary hypertension that mimics human renovascular hypertension. Constriction of one renal artery leads to activation of the renin-angiotensin-aldosterone system (RAAS), resulting in a sustained increase in blood pressure.[3]

Experimental Design and Oxprenolol Administration

The following tables summarize a proposed experimental design and dosing regimen for oxprenolol.

Table 1: In Vivo Experimental Groups

| Group | Animal Model | Treatment | Number of Animals (n) |

| 1 | Wistar-Kyoto (WKY) - Normotensive Control | Vehicle (e.g., Saline) | 8 |

| 2 | WKY | Oxprenolol (5 mg/kg, s.c.) | 8 |

| 3 | Spontaneously Hypertensive Rat (SHR) | Vehicle (e.g., Saline) | 8 |

| 4 | SHR | Oxprenolol (5 mg/kg, s.c.) | 8 |

| 5 | Sham-operated Control | Vehicle (e.g., Saline) | 8 |

| 6 | Sham-operated Control | Oxprenolol (5 mg/kg, s.c.) | 8 |

| 7 | Two-Kidney, One-Clip (2K1C) | Vehicle (e.g., Saline) | 8 |

| 8 | 2K1C | Oxprenolol (5 mg/kg, s.c.) | 8 |

Table 2: Oxprenolol Dosage and Administration

| Parameter | Description |

| Drug | Oxprenolol Hydrochloride |

| Dosage | 5 mg/kg body weight[4] |

| Route of Administration | Subcutaneous (s.c.) injection |

| Frequency | Once daily |

| Duration of Treatment | 4 weeks |

| Vehicle | Sterile Saline |

Experimental Protocols

a) Protocol for Induction of 2K1C Hypertension

This protocol describes the surgical procedure for inducing renovascular hypertension in rats.

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

-

Surgical Preparation: Shave the left flank of the animal and sterilize the surgical area with an antiseptic solution.

-

Incision: Make a small flank incision to expose the left kidney and renal artery.

-

Renal Artery Isolation: Carefully dissect the renal artery from the renal vein and surrounding connective tissue.

-

Clip Placement: Place a silver or titanium clip with a pre-determined internal diameter (e.g., 0.2 mm) around the left renal artery to partially constrict it.

-

Closure: Suture the muscle and skin layers.

-

Post-operative Care: Administer analgesics and monitor the animal for recovery. Allow 4-6 weeks for hypertension to develop and stabilize before starting the treatment regimen.

b) Protocol for Blood Pressure and Heart Rate Measurement (Tail-Cuff Method)

This non-invasive method is suitable for repeated measurements of systolic blood pressure and heart rate.

-

Acclimatization: Acclimate the rats to the restraining device and the procedure for several days before the actual measurements to minimize stress-induced variations.

-

Warming: Warm the rat's tail to a temperature of 32-34°C using a warming chamber or an infrared lamp to ensure adequate blood flow for detection of the pulse.

-

Cuff Placement: Place the occlusion and sensor cuffs on the base of the rat's tail.

-

Measurement: Inflate the occlusion cuff to a pressure above the expected systolic pressure and then slowly deflate it. The sensor will detect the return of blood flow, and the system will record the systolic blood pressure and heart rate.

-

Data Collection: For each animal, obtain at least three stable and consecutive readings and calculate the average. Measurements should be taken at the same time of day to minimize diurnal variations.

Expected In Vivo Results

The following tables provide an example of the expected blood pressure and heart rate changes in the different experimental groups.

Table 3: Expected Systolic Blood Pressure (SBP) in SHR and WKY Rats (mmHg)

| Group | Baseline (Week 0) | Week 4 (Vehicle) | Week 4 (Oxprenolol) |

| WKY - Vehicle | 120 ± 5 | 122 ± 6 | - |

| WKY - Oxprenolol | 121 ± 5 | - | 115 ± 5 |

| SHR - Vehicle | 175 ± 8 | 185 ± 10 | - |

| SHR - Oxprenolol | 176 ± 9 | - | 160 ± 8* |

* Indicates a statistically significant difference compared to the SHR-Vehicle group.

Table 4: Expected Heart Rate (HR) in SHR and WKY Rats (beats per minute)

| Group | Baseline (Week 0) | Week 4 (Vehicle) | Week 4 (Oxprenolol) |

| WKY - Vehicle | 350 ± 20 | 345 ± 22 | - |

| WKY - Oxprenolol | 352 ± 18 | - | 310 ± 15 |

| SHR - Vehicle | 380 ± 25 | 375 ± 23 | - |

| SHR - Oxprenolol | 382 ± 21 | - | 330 ± 20 |

* Indicates a statistically significant difference compared to the respective vehicle-treated group.

Table 5: Expected Systolic Blood Pressure (SBP) in 2K1C and Sham Rats (mmHg)

| Group | Baseline (Pre-surgery) | Week 4 (Post-surgery, Vehicle) | Week 8 (Post-surgery, Oxprenolol) |

| Sham - Vehicle | 118 ± 6 | 120 ± 7 | - |

| Sham - Oxprenolol | 119 ± 5 | - | 114 ± 6 |

| 2K1C - Vehicle | 120 ± 7 | 170 ± 12 | - |

| 2K1C - Oxprenolol | 121 ± 6 | - | 152 ± 10* |

* Indicates a statistically significant difference compared to the 2K1C-Vehicle group.

II. In Vitro Assessment of Vasodilatory Effects

This section details the protocol for evaluating the direct effects of oxprenolol on vascular smooth muscle tone using isolated aortic rings.

Experimental Design

Aortic rings will be isolated from all eight experimental groups to assess the concentration-dependent effects of oxprenolol and its interaction with adrenergic agonists.

Experimental Protocol: Isometric Tension Measurement in Isolated Aortic Rings

-

Tissue Preparation:

-

Euthanize the rat and carefully excise the thoracic aorta.

-

Place the aorta in cold, oxygenated Krebs-Henseleit buffer.

-

Clean the aorta of adhering fat and connective tissue.

-

Cut the aorta into rings of 2-3 mm in width.

-

-

Mounting in Organ Bath:

-

Mount each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 2g.

-

Replace the buffer every 15-20 minutes.

-

Assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM).

-

After washing out the KCl, assess the integrity of the endothelium by inducing a contraction with phenylephrine (B352888) (e.g., 1 µM) followed by relaxation with acetylcholine (B1216132) (e.g., 10 µM).

-

-

Concentration-Response Curves:

-

Pre-contract the aortic rings with an EC50 concentration of phenylephrine.

-

Once a stable contraction is achieved, add cumulative concentrations of oxprenolol (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath to assess its direct relaxant effect.

-

To assess its beta-blocking activity, pre-incubate the rings with different concentrations of oxprenolol for 20-30 minutes before constructing a concentration-response curve to a beta-agonist like isoproterenol.

-

Expected In Vitro Results

Table 6: Expected pA2 Values for Oxprenolol against Isoproterenol-induced Relaxation in Aortic Rings

| Group | Expected pA2 Value |

| WKY | ~ 7.5 |

| SHR | ~ 7.3 |

| Sham | ~ 7.6 |

| 2K1C | ~ 7.4 |

The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates a more potent antagonist.

III. Visualization of Pathways and Workflows

Signaling Pathway of Oxprenolol

Caption: Oxprenolol's mechanism of action.

Experimental Workflow for In Vivo Studies

Caption: Workflow for in vivo hypertension studies.

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro aortic ring experiments.

References

Application Notes and Protocols for Studying Beta-Blockade in Cell Culture Using Oxprenolol Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxprenolol (B1678068) hydrochloride is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][2][3][4] It is characterized by its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), which allows it to weakly stimulate the receptor in addition to blocking the effects of more potent agonists like adrenaline.[1][3][5][6] These properties make oxprenolol a valuable tool in cell culture systems to investigate the pharmacology of beta-blockers, explore the nuances of receptor signaling, and assess the cellular consequences of beta-blockade.

In a cellular context, beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate the enzyme adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). By competitively binding to these receptors, oxprenolol prevents this signaling cascade.[1][7] These application notes provide detailed protocols for utilizing oxprenolol hydrochloride to study beta-blockade in vitro.

Mechanism of Action in a Cellular Context

This compound exerts its effects by competitively and non-selectively binding to beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2][8] This binding prevents endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, or synthetic agonists from activating the receptor. The blockade of the β1-adrenergic receptor, which is predominantly coupled to the Gs alpha subunit of the G-protein, directly inhibits the activation of adenylyl cyclase. This prevents the conversion of ATP to cAMP, leading to a measurable decrease in intracellular cAMP levels following agonist stimulation. Its intrinsic sympathomimetic activity means that in the absence of a full agonist, oxprenolol can cause a low level of receptor stimulation.[3][6]

Data Presentation

Table 1: Pharmacological Properties of Oxprenolol

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 7.10 nM | Rat heart muscle | [9] |

| Receptor Specificity | Non-selective (β1/β2) | Human | [1][3][8] |

| Activity | Antagonist with ISA | Human | [1][3][6] |

| Bioavailability (Oral) | 20-70% | Human | [8][10] |

| Plasma Protein Binding | ~80% | Human | [6][10] |

Table 2: Recommended Cell Lines for Beta-Blockade Studies

| Cell Line | Receptor Expression | Key Advantages | Relevant Studies |

| CHO-K1 | Stably transfected with human β1 or β2 | Allows for studying receptor-specific effects in a clean, null background. High reproducibility. | [11] |

| HEK293 | Endogenous β2; often used for transfection | High transfection efficiency for expressing specific receptor subtypes. Robust growth. | [12] |

| A549 / H1299 | Endogenous β2 | Useful for studying beta-blocker effects in a non-small cell lung cancer context (e.g., cytotoxicity). | [13] |

| Primary Cardiac Myocytes | Endogenous β1 and β2 | Physiologically relevant model for cardiovascular research, though more complex to culture. | [14] |

Mandatory Visualizations

Caption: Beta-adrenergic receptor signaling pathway and site of oxprenolol blockade.

Caption: Experimental workflow for a functional cAMP antagonism assay.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of oxprenolol for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the target β-receptor.

-

Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).

-

This compound stock solution.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash Buffer (ice-cold Binding Buffer).

-

Non-specific binding control (e.g., high concentration of Propranolol).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and vials.

-

Filtration manifold and scintillation counter.

Methodology:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of this compound in Binding Buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the following:

-

Binding Buffer.

-

A fixed concentration of radioligand (typically at its Kd value).

-

Varying concentrations of this compound (test compound).

-

For total binding wells, add buffer instead of oxprenolol.

-

For non-specific binding wells, add a saturating concentration of a non-labeled antagonist like propranolol (B1214883) (e.g., 10 µM).

-

-

Incubation: Add a consistent amount of cell membrane protein (e.g., 10-50 µg) to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester/filtration manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters three times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity in each vial using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

-

Plot the percentage of specific binding against the log concentration of oxprenolol.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of oxprenolol that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Functional Antagonism via cAMP Assay

This protocol measures oxprenolol's ability to block agonist-induced cAMP production, providing a functional measure of its antagonist potency (IC50).

Materials:

-

Cells expressing the target β-receptor (e.g., CHO-K1-β1).

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

96- or 384-well white opaque assay plates.

-

This compound stock solution.

-

β-agonist (e.g., Isoproterenol).

-

Stimulation Buffer (e.g., HBSS or PBS with 0.5 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).

-

Commercial cAMP detection kit (e.g., cAMP-Glo™ Assay, HTRF cAMP Dynamic 2, or LANCE Ultra cAMP).[15][16]

Methodology:

-

Cell Seeding: Seed cells into a white, opaque multi-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000-20,000 cells/well for a 96-well plate). Incubate for 18-24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of this compound in Stimulation Buffer.

-

Antagonist Pre-incubation: Gently remove the culture medium from the wells. Add the diluted oxprenolol solutions to the cells and incubate for 15-30 minutes at 37°C. This allows the antagonist to bind to the receptors.

-

Agonist Stimulation: Add a fixed concentration of the β-agonist isoproterenol to all wells (except the basal control). The concentration should be one that elicits ~80% of the maximal response (EC80), as determined from a prior agonist dose-response experiment.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP production.

-

cAMP Detection: Following the manufacturer's instructions for your chosen cAMP kit, lyse the cells and add the detection reagents.[12] This typically involves a lytic agent followed by reagents that generate a luminescent or fluorescent signal inversely proportional to the amount of cAMP present.

-

Signal Measurement: Read the plate on a suitable plate reader (luminometer or fluorescence reader).

-

Data Analysis:

-

Normalize the data: Set the signal from cells treated with agonist alone as 0% inhibition and the signal from untreated (basal) cells as 100% inhibition.

-

Plot the percent inhibition against the log concentration of oxprenolol.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 3: Cell Viability (MTT) Assay

This assay is used to determine if the concentrations of oxprenolol used in the functional assays have any cytotoxic effects, which could confound the results.

Materials:

-

Cells used in the primary assays.

-

96-well clear assay plates.

-

This compound stock solution.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Methodology:

-

Cell Seeding: Seed cells in a clear 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with the same concentrations of this compound used in the functional assays. Include a vehicle-only control. Incubate for the longest duration used in your experiments (e.g., if your pre-incubation and incubation total 60 minutes, treat for at least this long). For general cytotoxicity, a 24-72 hour incubation is common.[13]

-

MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells. A significant decrease in viability at the tested concentrations would indicate cytotoxicity.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of Oxprenolol? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C15H24ClNO3 | CID 71172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mims.com [mims.com]

- 11. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cAMP-Glo™ Assay Protocol [promega.sg]

- 16. resources.revvity.com [resources.revvity.com]

Application Note: Determination of Oxprenolol Hydrochloride Concentration by Non-Aqueous Titration

AN-001

Introduction

Oxprenolol (B1678068) hydrochloride is a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Accurate determination of its concentration in bulk drug substances and pharmaceutical formulations is crucial for ensuring quality and therapeutic efficacy. This application note details a robust and precise non-aqueous acid-base titration method for the assay of oxprenolol hydrochloride, based on established pharmacopoeial procedures.[3][4][5]

This method is suitable for the quantitative analysis of this compound in raw materials and is based on the principle that in a non-aqueous acidic solvent, the hydrochloride salt of this weakly basic drug can be accurately titrated with perchloric acid.

Principle of the Method

The assay involves a non-aqueous acid-base titration. This compound is dissolved in a suitable non-aqueous solvent, typically glacial acetic acid, which enhances its basicity.[4][5] In some procedures, acetic anhydride (B1165640) is added to react with any traces of water.[3] To prevent interference from the chloride ion, which would react with the perchloric acid titrant, mercuric acetate (B1210297) is added to the solution. The mercuric acetate reacts with the chloride ions to form poorly dissociated mercuric chloride.

The liberated acetate ion then acts as a base, and the oxprenolol base is titrated with a standardized solution of perchloric acid in glacial acetic acid. The endpoint of the titration is determined potentiometrically.[3][4][5]

The overall reaction can be summarized as follows:

-

Reaction with Mercuric Acetate: 2R-NH₂⁺Cl⁻ + (CH₃COO)₂Hg → 2R-NH₂⁺CH₃COO⁻ + HgCl₂

-

Titration with Perchloric Acid: R-NH₂⁺CH₃COO⁻ + HClO₄ → R-NH₂⁺ClO₄⁻ + CH₃COOH

Instrumentation and Reagents

-

Analytical Balance: Capable of weighing to 0.1 mg.

-

Potentiometric Titrator: With a glass electrode and a calomel (B162337) electrode (or a suitable combination electrode). The USP monograph specifies a salt bridge of a saturated solution of lithium chloride in glacial acetic acid for the calomel electrode.[4][5]

-

Burette: 25 mL or 50 mL, Class A.

-

Volumetric flasks and pipettes.

-

Reagents:

-

This compound Reference Standard (USP or equivalent).[6]

-

Glacial Acetic Acid (AR grade).

-

Acetic Anhydride (AR grade).

-

Perchloric Acid (HClO₄), 0.1 M (or 0.1 N) solution in glacial acetic acid.

-

Mercuric Acetate solution (TS) in glacial acetic acid.[4][5]

-

Potassium Hydrogen Phthalate (B1215562) (Primary Standard).

-

Experimental Protocol

1. Preparation and Standardization of 0.1 M Perchloric Acid

-

Preparation: Mix 8.5 mL of 70% perchloric acid with 500 mL of glacial acetic acid and 21 mL of acetic anhydride. Cool the solution and dilute to 1000 mL with glacial acetic acid. Allow the prepared solution to stand for 24 hours to allow for the complete reaction of acetic anhydride with water.

-

Standardization: a. Accurately weigh about 500 mg of previously dried potassium hydrogen phthalate (primary standard) and dissolve it in 25 mL of glacial acetic acid. b. Add a few drops of crystal violet indicator or use a potentiometric endpoint detection system. c. Titrate with the prepared 0.1 M perchloric acid solution until the endpoint is reached (color change from violet to blue-green for the visual indicator, or the point of maximum inflection in the potentiometric titration). d. Perform a blank titration and make any necessary corrections. e. Calculate the molarity of the perchloric acid solution.

2. Assay of this compound

-

Sample Preparation: Accurately weigh about 450-600 mg of previously dried this compound.[3][4][5]

-

Dissolution: Dissolve the sample in 50-100 mL of glacial acetic acid. Some official methods specify a mixture of acetic anhydride and glacial acetic acid (e.g., 7:3 ratio).[3]

-

Addition of Mercuric Acetate: Add 10 mL of mercuric acetate solution (TS).[4][5]

-

Titration: Titrate the resulting solution with the standardized 0.1 M perchloric acid, determining the endpoint potentiometrically.[3][4][5]

-

Blank Determination: Perform a blank determination using the same quantities of reagents but omitting the sample, and make any necessary correction.[3][4][5]

3. Calculation

The concentration of this compound is calculated using the following formula:

Where:

-

V_s = Volume of 0.1 M perchloric acid consumed by the sample (mL).

-

V_b = Volume of 0.1 M perchloric acid consumed by the blank (mL).

-

M = Molarity of the perchloric acid solution.

-

F = Equivalence factor (30.181 mg of this compound per mL of 0.1 M perchloric acid).[3]

-

W = Weight of the this compound sample (mg).

Data Presentation

Table 1: Standardization of 0.1 M Perchloric Acid

| Trial | Weight of KHP (mg) | Volume of HClO₄ (mL) | Calculated Molarity (M) |

| 1 | 501.2 | 24.50 | 0.1001 |

| 2 | 499.8 | 24.44 | 0.1002 |

| 3 | 502.5 | 24.56 | 0.1003 |

| Average | 0.1002 | ||

| RSD (%) | 0.10% |

Table 2: Assay of this compound

| Sample ID | Sample Weight (mg) | Titration Volume (mL) | Blank Volume (mL) | Calculated Purity (%) |

| OXH-001 | 452.3 | 14.95 | 0.05 | 99.8 |

| OXH-002 | 455.1 | 15.05 | 0.05 | 99.9 |

| OXH-003 | 450.9 | 14.92 | 0.05 | 99.9 |

| Average | 99.9 | |||

| RSD (%) | 0.06% |

Visualizations

Caption: Workflow for the titration assay of this compound.

Caption: Key components and their roles in the titration assay.

References